L-GLUTAMINE (13C5,D5,15N2)
Description
BenchChem offers high-quality L-GLUTAMINE (13C5,D5,15N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-GLUTAMINE (13C5,D5,15N2) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
158.13 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Fundamental Principles of Isotopic Labeling in Metabolic Research
Design Considerations for Multi-Labeled Metabolic Probes
The design of a metabolic probe is critical for the successful outcome of a tracing experiment. Multi-labeled probes, which contain more than one type of stable isotope, offer a more comprehensive view of metabolic processes. rsc.org The choice of which atoms to label and with which isotopes depends on the specific metabolic questions being addressed. nih.gov
Carbon is the backbone of most biological molecules. Labeling with the stable isotope carbon-13 (¹³C) allows researchers to follow the path of carbon atoms as they are incorporated into various metabolites. numberanalytics.com This is particularly useful for studying central carbon metabolism, which includes glycolysis and the tricarboxylic acid (TCA) cycle. biorxiv.orgwellcomeopenresearch.org By analyzing the pattern of ¹³C enrichment in downstream metabolites, scientists can deduce the activity of different metabolic routes. numberanalytics.com For instance, uniformly labeled [U-¹³C]-glucose or glutamine tracers are frequently used to get a broad overview of central carbon metabolism. nih.gov
Nitrogen is a crucial component of amino acids, nucleotides, and other essential biomolecules. nih.govresearchgate.net The stable isotope nitrogen-15 (B135050) (¹⁵N) is an invaluable tool for tracking nitrogen metabolism. nih.govresearchgate.netalfa-chemistry.com By using ¹⁵N-labeled precursors like amino acids, researchers can study protein synthesis, amino acid transamination reactions, and nucleotide biosynthesis. alfa-chemistry.comresearchgate.net This provides critical information on how cells acquire, utilize, and recycle nitrogen. nih.govresearchgate.net
Deuterium (B1214612) (²H or D), the stable isotope of hydrogen, offers a unique window into hydrogen dynamics and the redox state of the cell. nih.gov Deuterium labeling is particularly useful for monitoring reactions involving cofactors like NADH and NADPH, which play a central role in cellular reduction and oxidation (redox) reactions. nih.govresearchgate.net Tracing with deuterium can also shed light on the biosynthesis of fatty acids and other molecules where hydrogen atoms are added. researchgate.netresearchgate.net
Specific Advantages of L-Glutamine (13C5,D5,15N2) as a Comprehensive Metabolic Tracer
L-Glutamine (¹³C₅,D₅,¹⁵N₂) is a highly specialized metabolic tracer that is labeled with three different stable isotopes: carbon-13, deuterium, and nitrogen-15. medchemexpress.comisotope.comchemondis.com This multi-labeled glutamine molecule provides a comprehensive tool to simultaneously investigate the metabolic fate of the carbon skeleton, nitrogen atoms, and hydrogen atoms of glutamine. medchemexpress.commedchemexpress.com
The five ¹³C atoms in L-Glutamine (¹³C₅,D₅,¹⁵N₂) allow for detailed tracking of its carbon backbone as it enters central metabolism. nih.gov Glutamine is a key anaplerotic substrate, meaning it replenishes the intermediates of the TCA cycle. nih.gov The ¹³C labels from glutamine can be traced into TCA cycle intermediates like α-ketoglutarate, citrate (B86180), and malate (B86768), as well as into other biosynthetic pathways that branch off the TCA cycle. nih.govnih.gov This enables researchers to quantify the contribution of glutamine to cellular energy production and the synthesis of biomass precursors. nih.govelifesciences.org
Elucidation of Nitrogen Atom Fates in Biosynthetic Pathways
The dual 15N labels on L-glutamine (13C5,D5,15N2) are particularly valuable for dissecting the roles of glutamine as a nitrogen donor in a multitude of biosynthetic processes. nih.gov Glutamine serves as a primary nitrogen source for the synthesis of other amino acids, nucleotides (purines and pyrimidines), and other nitrogen-containing compounds essential for cell growth and proliferation. nih.govresearchgate.net
By tracing the 15N atoms, researchers can quantify the contribution of glutamine's amide and amino nitrogen to these critical biosynthetic pathways. For instance, studies have utilized 15N-labeled glutamine to demonstrate its role as a precursor for arginine synthesis and to investigate the nitrogen incorporation into purine (B94841) and pyrimidine (B1678525) nucleotides. nih.govresearchgate.net Research has shown that the amide group of glutamine is labeled before the amino group of glutamate (B1630785), indicating that glutamate is produced from glutamine. oup.com This level of detail is crucial for understanding how cancer cells, for example, rewire their nitrogen metabolism to support rapid growth. nih.gov
One study investigating the role of glutamine in citrulline synthesis found that the 15N label from L-[5-15N]glutamine was recovered in all three nitrogen groups of citrulline more extensively than the label from L-[2-15N]glutamine, highlighting the significant recycling of the nitrogen moiety of glutamine. nih.gov
Table 1: Research Findings on Nitrogen Atom Fates
| Research Area | Key Finding | Isotopic Tracer Used | Reference |
|---|---|---|---|
| Citrulline Synthesis | The amide nitrogen of glutamine is a significant contributor to all three nitrogen groups of citrulline, indicating extensive nitrogen recycling. | L-[2-15N]glutamine, L-[5-15N]glutamine | nih.gov |
| Purine and Pyrimidine Synthesis | 15N-glutamine tracing allows for the elucidation of nitrogen's role in nucleotide synthesis, which is crucial for understanding cancer cell metabolism. | 15N-glutamine | nih.gov |
| Glutamate Production | The amide group of glutamine is labeled before the amino group of glutamate, confirming glutamine as a precursor to glutamate. | 15N-labeled glutamine | oup.com |
| Arginine Synthesis | Glutamine is an important precursor for the de novo synthesis of arginine in humans. | Stable isotope tracers of glutamine, citrulline, and arginine | researchgate.net |
Investigation of Redox-Related Hydrogen Fluxes and De Novo Synthesis
The 13C5 and D5 labels in L-glutamine (13C5,D5,15N2) are instrumental in probing carbon metabolism and hydrogen fluxes, particularly in the context of de novo synthesis of lipids and redox balance. The 13C-labeled carbon backbone allows researchers to trace the entry of glutamine-derived carbons into the tricarboxylic acid (TCA) cycle and their subsequent incorporation into newly synthesized molecules like fatty acids. nih.gov
Deuterium (D) labeling, on the other hand, provides insights into redox reactions involving NADPH, a key reducing agent in many biosynthetic pathways. mdpi.com Deuterium from labeled substrates can be transferred to NADPH, and the extent of this transfer can be used to quantify the activity of specific NADPH-producing pathways. mdpi.com This is particularly relevant in studying cancer metabolism, where altered redox homeostasis is a common feature.
The combined use of 13C and D labeling in L-glutamine (13C5,D5,15N2) enables a comprehensive analysis of both the carbon sources for biosynthesis and the associated redox processes. For instance, it can be used to quantify the contribution of glutamine to the de novo synthesis of fatty acids and to simultaneously assess the redox state of the cell.
Table 2: Research Findings on Hydrogen Fluxes and De Novo Synthesis
| Research Area | Key Finding | Isotopic Tracer Used | Reference |
|---|---|---|---|
| NADPH Metabolism | Deuterium-labeled substrates can be used to quantify the relative contribution of specific pathways to total NADPH production. | Deuterium-labelled substrates | mdpi.com |
| De Novo Lipogenesis | [U-13C5]glutamine can be used to determine the contribution of glutamine to de novo lipogenesis. | [U-13C5]glutamine | nih.gov |
| In Vivo Stability of PET Tracers | Deuteration of a PET imaging agent, 4-[18F]FGln, improved its in vivo metabolic stability. | (2S,4R)-[4-18F-3,3,4-d3]fluoroglutamine | acs.orgacs.org |
| Glioblastoma Metabolism | Deuterium metabolic imaging revealed that recycling of the peritumoral glutamate-glutamine pool is a potential marker of invasion capacity in glioblastoma. | Deuterium-labeled glucose | nih.gov |
Advanced Methodologies for Isotope Tracing Studies with L Glutamine 13c5,d5,15n2
Spectroscopic and Spectrometric Platforms for Isotope Detection and Quantification
A variety of sophisticated analytical techniques are employed to detect and quantify metabolites labeled with stable isotopes like those in L-Glutamine (13C5,D5,15N2). These platforms are essential for resolving and measuring the isotopologues—molecules that differ only in their isotopic composition—that arise as the labeled glutamine is metabolized.
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry stands as a cornerstone technology for stable isotope tracing studies due to its high sensitivity and ability to differentiate between molecules based on their mass-to-charge ratio. buchem.com This capability is fundamental for distinguishing between the naturally abundant (light) and the heavy isotope-labeled metabolites.
Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and thermally stable metabolites. In the context of L-glutamine tracing, cellular metabolites are first extracted and then chemically derivatized to increase their volatility for separation on a gas chromatograph. nih.gov The separated compounds are then introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This allows for the identification and quantification of various 13C-labeled metabolites derived from the initial L-glutamine tracer. nih.gov GC-MS is particularly effective for profiling a broad spectrum of metabolites, providing a comprehensive overview of how glutamine-derived carbons are incorporated into different metabolic pathways. nih.goveurisotop.com
A typical workflow for GC-MS-based metabolite profiling involves the following key steps:
Sample Quenching and Metabolite Extraction: Rapidly halting metabolic activity and extracting intracellular metabolites.
Derivatization: Chemically modifying metabolites to enhance their volatility and thermal stability. A common method involves a two-step process with methoxyamine hydrochloride followed by N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). nih.gov
GC Separation: Separating the derivatized metabolites based on their boiling points and interactions with the chromatographic column.
MS Detection and Analysis: Ionizing the separated compounds and analyzing the mass spectra to identify and quantify the different isotopologues.
For the analysis of polar and non-volatile metabolites, which includes amino acids like glutamine and its direct derivatives, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. thermofisher.comnih.gov LC-MS separates compounds in a liquid phase before they are introduced into the mass spectrometer. This approach avoids the need for derivatization in many cases, simplifying sample preparation. thermofisher.com The use of L-Glutamine (13C5,D5,15N2) as an internal standard in LC-MS/MS methods allows for accurate quantification of unlabeled glutamine in complex biological samples like plasma. thermofisher.comthermofisher.com The distinct mass of the labeled standard allows it to be differentiated from the endogenous, unlabeled glutamine.
Recent advancements in LC-MS methodology have focused on developing "dilute and shoot" approaches that minimize sample preparation. thermofisher.com These methods often utilize specialized chromatography columns and carefully controlled mobile phase conditions to achieve separation of important isomers without the need for derivatization or ion-pairing reagents, which can contaminate the mass spectrometer. thermofisher.comthermofisher.com
Table 1: LC-MS/MS Parameters for Amino Acid Analysis Using L-Glutamine (13C5,D5,15N2) as an Internal Standard
| Parameter | Setting |
|---|---|
| LC Column | Mixed-mode chromatography |
| Mobile Phase | Controlled pH conditions |
| Detection | Triple quadrupole mass spectrometer |
| Ionization Mode | Heated Electrospray Ionization (HESI) |
| Scan Type | Single Reaction Monitoring (SRM) |
Data sourced from Thermo Fisher Scientific technical notes. thermofisher.comthermofisher.com
High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides the ability to measure the mass of ions with very high accuracy. buchem.com This precision is crucial for unambiguously identifying metabolites and for resolving isotopologues that have very similar masses. The high resolving power of these instruments allows for the differentiation of compounds labeled with different stable isotopes, such as 13C and 15N, within the same molecule. eurisotop.com This capability is essential for multi-tracer experiments where, for instance, both 13C-glucose and 15N-glutamine might be used simultaneously to probe intersecting metabolic pathways. eurisotop.com
In a study using [U-13C5]glutamine, HRMS was instrumental in characterizing the various 13C-labeled nonessential amino acids in HepG2 cells, demonstrating the power of this technique in metabolic flux analysis. nih.gov
Tandem mass spectrometry (MS/MS) adds another dimension to metabolite analysis by enabling the fragmentation of selected ions. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented, and the resulting product ions are then analyzed in a second mass analyzer. This process provides structural information about the metabolite and can be used to pinpoint the location of isotopic labels within a molecule. researchgate.net
For example, when analyzing glutamine labeled with both 13C and 15N, MS/MS can distinguish between the 15N on the alpha-amino group and the 15N on the amide group by analyzing the fragmentation pattern. researchgate.net This level of detail is invaluable for understanding the specific biochemical reactions that a metabolite has undergone. The use of L-Glutamine (13C5,15N2) as an internal standard in MS/MS methods, such as those using multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification. nih.gov
Table 2: Example MRM Transitions for Glutamine and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Glutamic Acid | 148.1 | 84.1, 56.1 |
| Glutamine | 147.1 | 84.1, 56.1 |
| Pyroglutamic Acid | 130.0 | 84.1, 56.1 |
Data from a study on in-source cyclization of glutamine and glutamic acid. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for isotope tracing studies due to its ability to provide atom position-specific isotope analysis. springernature.comrsc.orgrsc.org Unlike mass spectrometry, which measures the mass-to-charge ratio of molecules, NMR can distinguish between different isotopomers—molecules that have the same number of isotopic labels but at different positions. This capability is crucial for elucidating the specific metabolic pathways and reactions that a substrate undergoes.
13C-NMR for Carbon Positional Isotopomer Analysis
13C-NMR spectroscopy is instrumental in determining the positional enrichment of carbon-13 within metabolites derived from ¹³C-labeled L-glutamine. springernature.comrsc.org By analyzing the 13C-NMR spectra, researchers can identify which specific carbon atoms in a product molecule originated from the labeled glutamine. researchgate.net This information is vital for mapping the flow of carbon through metabolic networks, such as the Tricarboxylic Acid (TCA) cycle. nih.gov
For instance, when [U-13C5]glutamine is used as a tracer, the resulting labeling patterns in TCA cycle intermediates can reveal the relative activities of different metabolic pathways. nih.gov The detection of specific 13C-13C spin-spin couplings provides unambiguous evidence of which bonds were formed or broken during metabolic transformations. researchgate.net This detailed positional information allows for the precise quantification of metabolic fluxes. rsc.org
Key Research Findings from 13C-NMR Studies:
| Finding | Significance |
| Glutamine as a Carbon Source for the TCA Cycle | 13C-NMR analysis has demonstrated that glutamine is a significant source of carbon for the TCA cycle in various cell types. nih.gov |
| Pathway Identification | The specific patterns of 13C enrichment in metabolites like glutamate (B1630785) and succinate (B1194679) allow for the differentiation between pathways such as glutaminolysis and reductive carboxylation. nih.gov |
| Glutathione Synthesis | Studies have used 13C-NMR to show that L-glutamine can be metabolized to produce glutathione, a key antioxidant. nih.gov |
This table summarizes key findings derived from 13C-NMR based metabolic tracing studies.
15N-NMR for Nitrogen Metabolite Tracking
15N-NMR spectroscopy enables the direct observation and tracking of nitrogen atoms from ¹⁵N-labeled glutamine as they are transferred to other molecules. nih.govnih.gov Given that L-glutamine contains two distinct nitrogen atoms—the alpha-amino nitrogen and the amide nitrogen—using L-Glutamine (15N2) allows for the differential tracing of these two nitrogen groups. This is crucial for understanding the synthesis of other amino acids, nucleotides, and nitrogenous compounds. nih.govresearchgate.net
15N-NMR can distinguish between the different nitrogen-containing functional groups within a molecule, providing insights into the specific enzymatic reactions involved in nitrogen metabolism. nih.gov For example, it can be used to monitor the incorporation of the amide nitrogen of glutamine into the ureido group of citrulline. researchgate.net
Research Applications of 15N-NMR in Nitrogen Metabolism:
| Application | Research Focus |
| Amino Acid Synthesis | Tracing the transfer of the α-amino group of glutamine to other amino acids through transamination reactions. nih.gov |
| Ammonia (B1221849) Detoxification | Following the incorporation of the amide nitrogen into urea (B33335) and other waste products. core.ac.uk |
| Nucleotide Biosynthesis | Monitoring the contribution of glutamine's nitrogen atoms to the synthesis of purine (B94841) and pyrimidine (B1678525) rings. |
| Enzyme Kinetics | Estimating the in vivo flux through enzymes like glutamine synthetase. nih.gov |
This table highlights the applications of 15N-NMR in tracking nitrogen-containing metabolites.
2H-NMR (Deuterium) Spectroscopy for Hydrogen Dynamics and Fluxes
2H-NMR spectroscopy provides a unique window into the dynamics of hydrogen atoms (as deuterium) in metabolic processes. openmedscience.com The deuterium (B1214612) labels on L-Glutamine (D5) can be traced to understand redox reactions, the activity of dehydrogenases, and the flow of reducing equivalents. While 2H-NMR is inherently less sensitive than proton NMR, it offers the significant advantage of directly observing the deuterium label. openmedscience.comphysiology.org
The distribution of deuterium in metabolic products can reveal information about enzyme mechanisms and the stereospecificity of reactions. researchgate.netnih.gov For example, analyzing the deuterium enrichment in different positions of a fatty acid molecule can provide insights into the processes of chain elongation and desaturation. researchgate.netbiologists.com
Insights from 2H-NMR Studies:
| Insight | Metabolic Process Investigated |
| Redox Metabolism | Tracing the transfer of deuterium from labeled substrates to cofactors like NAD(P)H and subsequently to other metabolites. |
| Fatty Acid Synthesis | Understanding the incorporation of deuterium into fatty acid chains during de novo lipogenesis. biologists.com |
| Gluconeogenesis | Measuring the contribution of different precursors to glucose production by analyzing deuterium distribution in glucose. physiology.org |
| Water Exchange | Quantifying the exchange of hydrogen atoms between metabolites and body water. physiology.org |
This table illustrates the types of metabolic insights that can be gained from 2H-NMR spectroscopy.
Quantitative Isotopic Enrichment Determination by NMR
A key strength of NMR spectroscopy is its ability to accurately quantify isotopic enrichment at specific atomic positions. nih.govacs.org The area of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for the calculation of fractional enrichment. physiology.org By comparing the integrals of signals from labeled and unlabeled isotopomers, researchers can determine the percentage of a metabolite pool that has incorporated the stable isotope. nih.gov
Various NMR techniques have been developed to enhance the accuracy and sensitivity of quantitative measurements. These include the use of internal standards, calibration curves, and specialized pulse sequences designed to minimize artifacts and ensure quantitative reliability. acs.org For instance, isotope-edited experiments can separate the spectra of labeled and unlabeled molecules, simplifying quantification. acs.org
Methods for Quantitative NMR:
| Method | Description |
| Signal Integration | Direct comparison of the integral areas of NMR peaks corresponding to labeled and unlabeled positions. physiology.org |
| Isotope-Edited Spectroscopy | Pulse sequences that filter spectra based on the isotopic label, allowing for separate analysis of labeled and unlabeled molecules. acs.orgacs.org |
| Internal Standards | Addition of a known amount of a reference compound to the sample for calibration of signal intensity. |
| Calibration Curves | Creation of a standard curve using samples with known concentrations and isotopic enrichments. acs.org |
This table outlines common methods used for the quantitative determination of isotopic enrichment by NMR.
Experimental Paradigms for Metabolic Flux Determination
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a cell. nih.govnih.gov Isotope tracing with compounds like L-Glutamine (13C5,D5,15N2) is a cornerstone of MFA.
Steady-State Isotope Labeling Protocols
In a steady-state isotope labeling experiment, cells or organisms are cultured with a labeled substrate for a sufficient duration to allow the isotopic enrichment of intracellular metabolites to reach a constant level. oup.comd-nb.info This isotopic steady state implies that the rate of label incorporation into a metabolite pool is balanced by the rate of its consumption, and the labeling pattern of the metabolite no longer changes over time. nih.gov
Achieving a metabolic and isotopic steady state is a critical assumption for many MFA models. d-nb.infonih.gov The time required to reach this state depends on the turnover rate of the metabolites and the size of the metabolic pools. d-nb.info For rapidly proliferating cells, isotopic steady state can often be achieved within a few hours. nih.govd-nb.info To confirm that a steady state has been reached, it is common practice to collect samples at multiple time points and verify that the isotopic labeling patterns are consistent. nih.govd-nb.info
Once isotopic steady state is achieved, the labeling patterns of various metabolites are measured, typically by NMR or mass spectrometry. These experimentally determined labeling patterns are then used in conjunction with a computational model of the metabolic network to estimate the intracellular fluxes. oup.com The model simulates the flow of the isotopic label through the network for a given set of fluxes, and the fluxes are adjusted until the simulated labeling patterns match the experimental data as closely as possible. oup.com
Parallel Labeling with Multiple Tracers for Pathway Interrogation
To overcome the limitations of a single tracer experiment and to increase the precision of flux estimations, researchers often employ parallel labeling. mdpi.comnih.gov This methodology involves conducting multiple, separate experiments where different isotopically labeled substrates are used. nih.govnih.gov The data from these parallel experiments are then integrated into a single, comprehensive metabolic flux analysis (MFA) model. mdpi.com
For instance, a study might use [1,2-¹³C₂]glucose in one experiment and [U-¹³C₅]glutamine in another to probe the metabolism of Chinese hamster ovary (CHO) cells. nih.gov The glucose tracer provides detailed information on glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while the glutamine tracer offers a clear view of the TCA cycle activity and anaplerosis. mdpi.comnih.gov
The use of L-Glutamine (13C5,D5,15N2) in one of these parallel experiments provides exceptionally rich data. The combined carbon, nitrogen, and deuterium labeling allows for the simultaneous tracing of multiple elements. nih.govrsc.org This dual-isotope information from a single tracer can significantly constrain the solution space for flux calculations, leading to more precise and reliable flux maps. nih.gov A study demonstrated that a dual-labeled ¹³C¹⁵N experiment, using data derived from a single [¹³C₅,¹⁵N₂] glutamine tracer, reduced the confidence intervals of flux estimates by an average of 84% compared to a single ¹³C-based analysis. nih.gov
This approach is particularly valuable for dissecting complex metabolic networks where multiple pathways converge or diverge. By combining the unique insights from different tracers, parallel labeling provides a more complete and accurate picture of cellular metabolism than could be achieved with any single tracer alone. mdpi.comnih.gov
Computational and Mathematical Modeling of Metabolic Flux
The quantitative data generated from isotope tracing experiments with L-Glutamine (13C5,D5,15N2) are interpreted using computational and mathematical models. mdpi.comcreative-proteomics.com These models are essential for translating the complex mass isotopomer distributions (MIDs) measured in metabolites into meaningful metabolic flux values. nih.govcreative-proteomics.com
Isotope Tracing-Based Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful computational technique that quantifies the rates (fluxes) of intracellular biochemical reactions. medchemexpress.comtudublin.ie When combined with stable isotope tracing, it is often referred to as ¹³C-MFA or, more broadly, isotope-assisted MFA (iMFA). mdpi.com The process involves feeding cells a labeled substrate like L-Glutamine (13C5,D5,15N2) and measuring the resulting isotopic labeling patterns in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. isotope.comcreative-proteomics.com These experimental MIDs are then used to estimate the intracellular fluxes that would produce such labeling patterns. biorxiv.orgnih.gov
The core of MFA is an iterative process where fluxes in a metabolic network model are adjusted until the discrepancy between the computationally simulated MIDs and the experimentally measured MIDs is minimized. vanderbilt.eduoup.com The use of a heavily labeled tracer like L-Glutamine (13C5,D5,15N2) is highly advantageous as it provides more constraints on the model, thereby increasing the accuracy and resolution of the calculated flux map. nih.govnih.gov
Stoichiometric Network Reconstruction for Glutamine Pathways
The foundation of any MFA is a well-defined metabolic network model. tudublin.ienih.gov This reconstruction involves compiling a comprehensive list of all relevant biochemical reactions, their substrates, products, and stoichiometry, particularly those related to glutamine metabolism. nih.gov For glutamine, this network typically includes its entry into the cell, its conversion to glutamate and then α-ketoglutarate, and its subsequent metabolism through the Tricarboxylic Acid (TCA) cycle, glutaminolysis, and reductive carboxylation. nih.govresearchgate.net
The network must also account for atom transitions, mapping the fate of each labeled carbon, nitrogen, and deuterium atom from L-Glutamine (13C5,D5,15N2) through the series of reactions. nih.gov This detailed mapping is crucial for accurately simulating the MIDs of downstream metabolites. These models can range from small, core models of central metabolism to large, genome-scale models (GEMs) that encompass thousands of reactions. biorxiv.orgnih.gov
Table 2: Key Reactions in a Stoichiometric Network for Glutamine Metabolism
| Reaction Name | Abbreviation | Equation | Metabolic Pathway |
| Glutaminase (B10826351) | GLS | Gln → Glu + NH₃ | Glutaminolysis |
| Glutamate Dehydrogenase | GDH | Glu + NAD⁺ ↔ α-KG + NADH + NH₃ | Glutaminolysis / Anaplerosis |
| Alanine Transaminase | ALT | Glu + Pyr ↔ α-KG + Ala | Transamination |
| Aspartate Transaminase | AST | Glu + OAA ↔ α-KG + Asp | Transamination |
| Isocitrate Dehydrogenase (reductive) | IDH (rev) | α-KG + CO₂ + NADPH → IsoCit + NADP⁺ | Reductive Carboxylation |
| α-Ketoglutarate Dehydrogenase | α-KGDH | α-KG + NAD⁺ → Suc-CoA + NADH + CO₂ | TCA Cycle (Oxidative) |
Abbreviations: Gln (Glutamine), Glu (Glutamate), α-KG (α-Ketoglutarate), Pyr (Pyruvate), OAA (Oxaloacetate), IsoCit (Isocitrate), Suc-CoA (Succinyl-CoA)
Determination of Best-Fit Flux Distributions
Once the network is reconstructed and the experimental MIDs are obtained, the next step is to determine the set of metabolic fluxes that best explains the data. oup.com This is achieved by solving an optimization problem, where the objective is to minimize the sum of squared residuals between the measured MIDs and the MIDs predicted by the model. biorxiv.orgnih.gov
This process involves:
Forward Simulation: For a given set of flux values (a flux distribution), the model simulates the resulting MIDs for all measured metabolites.
Comparison: The simulated MIDs are compared to the experimental MIDs.
Iterative Optimization: A numerical solver iteratively adjusts the flux values to find the "best-fit" distribution that minimizes the difference between simulation and experiment. vanderbilt.edu
Due to the complexity and non-linearity of the models, this process is computationally intensive and often requires hundreds of random initial guesses to ensure a global minimum is found. nih.gov The final output is a flux map that provides the most probable rate for each reaction in the network, along with confidence intervals that indicate the precision of the estimate. plos.orgnih.gov Bayesian methods can also be employed to determine the full probability distribution of possible fluxes compatible with the data, offering more information than a single best-fit value. plos.org
Quantification of Reversible and Irreversible Reactions
The comprehensive labeling of L-Glutamine (13C5,D5,15N2), including deuterium, is particularly useful here. While carbon and nitrogen labels track the net flow of the molecular backbone, the exchange of deuterium atoms with protons in the aqueous environment can provide additional information about reaction reversibility and enzyme mechanisms. The ability to track multiple elements simultaneously from a single tracer like [¹³C₅,¹⁵N₂] glutamine greatly enhances the ability to resolve these complex flux parameters. nih.gov By fitting the model to the detailed isotopomer data, MFA can distinguish between irreversible reactions (which have zero reverse flux) and reversible reactions, quantifying the degree of bidirectionality for the latter. vanderbilt.edumdpi.com This level of detail is crucial for understanding metabolic control and regulation.
Advanced Statistical Methods for Isotopic Data Interpretation
The quantitative analysis of metabolic fluxes from isotope tracing studies hinges on advanced statistical methods that can deconvolve complex isotopic patterns and fit the data to metabolic network models. These methods are essential for translating raw mass isotopomer distribution (MID) data into meaningful biological insights. vueinnovations.comoup.com
Key statistical approaches embedded in metabolic flux analysis (MFA) include:
Least-Squares Regression: This is a fundamental method used to find the best fit between experimentally measured MIDs and those predicted by a metabolic model. The goal is to minimize the sum of the squared differences between observed and predicted values. The LS-MIDA software, for instance, employs Brauman's least square method of linear regression to calculate isotopomer enrichments from MS data. nih.gov
Flux Balance Analysis (FBA): FBA is a mathematical approach used to predict metabolic flux distributions in a given network. eares.org It relies on the principle of optimizing a specific cellular objective, such as biomass production, by solving a linear programming problem. eares.org While not directly interpreting isotopic data, it provides a framework that can be integrated with isotope tracing results to constrain the possible solution space of flux distributions. researchgate.net
Flux Variability Analysis (FVA): FVA extends upon FBA to explore the range of possible flux values for each reaction in the network that are still consistent with the given constraints. eares.org This provides insight into the flexibility and robustness of the metabolic network. When combined with isotopic data, FVA can help identify pathways with significant flux changes under different conditions. eares.org
Elementary Metabolite Units (EMU) Framework: This breakthrough modeling framework simplifies the complex combinatorial problem of tracking isotopic labeling patterns. mit.edu The EMU approach decomposes the metabolic network into smaller units, significantly reducing the computational complexity required for modeling isotopomer distributions and performing flux analysis. mit.edu The software METRAN is based on this framework. mit.edu
These statistical methods are crucial for handling the inherent complexity of data from tracers like L-Glutamine (13C5,D5,15N2), which can simultaneously inform on carbon, nitrogen, and hydrogen atom transitions within the cell.
Table 1: Key Statistical Methods in Isotopic Data Interpretation
| Statistical Method | Principle | Application in Isotope Tracing |
| Least-Squares Regression | Minimizes the sum of squared differences between experimental data and model predictions. | Used to fit measured mass isotopomer distributions (MIDs) to those simulated by a metabolic model to estimate metabolic fluxes. nih.gov |
| Flux Balance Analysis (FBA) | A linear programming technique that optimizes a specific objective function (e.g., biomass production) subject to stoichiometric constraints. | Predicts theoretical flux distributions, providing a framework that can be constrained and refined using experimental isotopic data. eares.org |
| Flux Variability Analysis (FVA) | Calculates the minimum and maximum possible flux for each reaction in the network while satisfying the given constraints. | Assesses the flexibility and robustness of metabolic pathways and identifies reactions with altered flux ranges based on isotopic data. eares.org |
| Elementary Metabolite Units (EMU) | A computational framework that decomposes carbon skeletons to track atom transitions, reducing the complexity of isotopomer modeling. | Enables efficient and accurate simulation of MIDs for large-scale metabolic networks, forming the basis for flux determination in software like METRAN. mit.edu |
Development of Software Tools for Tracer Experiment Design and Analysis
The increasing sophistication of stable isotope labeling experiments has driven the development of specialized software tools to manage and analyze the resulting large datasets. nih.govnih.gov These tools automate complex calculations, facilitate data visualization, and help in the rational design of tracer experiments. nih.govnih.gov The use of multi-labeled substrates like L-Glutamine (13C5,D5,15N2) is supported by tools capable of handling dual or triple-labeling scenarios. eurisotop.comnih.gov
The development of these software packages has been critical for making metabolic flux analysis more accessible and reproducible. vueinnovations.com Many tools are designed to integrate with common data formats from mass spectrometry vendors, creating a streamlined workflow from raw data to biological interpretation. nih.gov
Several software packages are widely used in the field:
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software for isotopomer network modeling and metabolic flux analysis, including both stationary (MFA) and isotopically non-stationary (INST-MFA) conditions. wikipedia.orgvueinnovations.com It is part of the MFA Suite. vueinnovations.com
METRAN: This software is notable for its foundation on the Elementary Metabolite Units (EMU) framework, which provides a basis for ¹³C-metabolic flux analysis, tracer experiment design, and statistical analysis. mit.edu
PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions): A user-friendly, MATLAB-based tool designed to automate the quantification of mass isotopomer distributions (MIDs) from MS datasets. nih.govvueinnovations.comoup.com It is vendor-agnostic and supports the analysis of single or dual labeling experiments with various isotopes, including ¹³C, ¹⁵N, and ²H. nih.govoup.com
LS-MIDA (Least Square Mass Isotopomer Analyzer): An open-source software that processes experimental MS data to determine global isotope enrichment and molar abundances of each isotopomer using a least-squares method. nih.gov
tcaSIM: A simulation program specifically developed to aid in the optimal design of ¹³C tracer experiments for both NMR and MS analysis, helping researchers determine if a proposed experiment will be sensitive enough to detect flux through pathways of interest. nih.gov
The evolution of these tools reflects a trend towards greater automation, improved user interfaces, and the ability to handle increasingly complex experimental designs and data types, which is essential for fully leveraging advanced tracers. oup.comresearchgate.net
Table 2: Software Tools for Isotope Tracer Experiment Design and Analysis
| Software Tool | Primary Function | Key Features | Platform |
| INCA | Isotopomer network modeling and metabolic flux analysis (MFA, INST-MFA). | Simulates transient isotope labeling experiments; part of the MFA Suite. wikipedia.orgvueinnovations.com | MATLAB |
| METRAN | ¹³C-Metabolic flux analysis and tracer experiment design. | Based on the Elementary Metabolite Units (EMU) framework for efficient modeling. mit.edu | Not specified |
| PIRAMID | Quantification of mass isotopomer distributions (MIDs). | GUI-driven; automates extraction of isotopic information from MS data; supports dual-labeled tracers. vueinnovations.comoup.com | MATLAB |
| LS-MIDA | Mass isotopomer distribution analysis. | Open-source; uses Brauman's least square method; includes a file-based data management system. nih.gov | Not specified |
| COBRApy | Constraint-based modeling of metabolic networks (FBA, FVA). | Python library for metabolic model analysis and simulation. eares.org | Python |
| tcaSIM | Optimal design of ¹³C tracer experiments. | Simulates expected NMR and MS results to assess experimental sensitivity before execution. nih.gov | Not specified |
| 13CFLUX2 | Stationary ¹³C-metabolic flux analysis. | Evaluates ¹³C labeling experiments for flux calculation. wikipedia.org | Not specified |
| Omix | Network visualization. | Visualizes fluxes and ¹³C data, and can relate metabolic responses to transcriptome data. nih.gov | Not specified |
Elucidation of Glutamine Metabolic Pathways and Intermediates
Investigation of Carbon Flux from L-Glutamine (13C5,D5,15N2)
L-Glutamine (13C5,D5,15N2) is an invaluable tool for tracing the fate of glutamine's carbon backbone in central carbon metabolism. nih.govnih.gov The five 13C-labeled carbon atoms allow for precise tracking as they are shuttled through various interconnected metabolic pathways, including the tricarboxylic acid (TCA) cycle and biosynthetic processes like lipid synthesis. nih.govmdpi.com
Tracing Carbon into the Tricarboxylic Acid (TCA) Cycle
The entry and processing of glutamine-derived carbon within the TCA cycle is a critical aspect of cellular metabolism, particularly in rapidly proliferating cells. nih.govfrontiersin.org Using uniformly 13C-labeled glutamine, such as the 13C5 variant, enables the detailed analysis of how glutamine contributes to the pool of TCA cycle intermediates. nih.govtudublin.ie
Glutaminolysis via Glutaminase (B10826351) and Glutamate (B1630785) Dehydrogenase/Transaminases
The initial step in glutamine utilization is its conversion to glutamate, a reaction catalyzed by the enzyme glutaminase (GLS). frontiersin.orgnih.gov This process is the gateway for glutamine's entry into central carbon metabolism. nih.gov Following this, glutamate is converted to the TCA cycle intermediate α-ketoglutarate (α-KG). nih.govfrontiersin.org This conversion can be mediated by either glutamate dehydrogenase (GDH) or various transaminases. nih.govfrontiersin.org When L-Glutamine (13C5,D5,15N2) is used as a tracer, the resulting α-ketoglutarate will be labeled with five 13C atoms (m+5), directly indicating its origin from glutamine. researchgate.netresearchgate.net
Glutamine is a major anaplerotic substrate, meaning it replenishes the intermediates of the TCA cycle that are drawn off for biosynthetic purposes. nih.govpnas.orgelifesciences.org This is particularly crucial for proliferating cells that have a high demand for building blocks like amino acids and nucleotides. pnas.orgbiomolther.org The 13C-labeled α-ketoglutarate derived from L-Glutamine (13C5,D5,15N2) enters the oxidative TCA cycle. As it progresses through the cycle, it leads to the formation of other labeled intermediates. For instance, the oxidation of m+5 α-ketoglutarate results in m+4 isotopologues of succinate (B1194679), fumarate, and malate (B86768). nih.govnih.gov These labeled intermediates are a clear indicator of glutamine's anaplerotic role.
In addition to the oxidative (forward) direction of the TCA cycle, glutamine-derived carbon can also be metabolized through a reductive (reverse) pathway. nih.govresearchgate.net In this process, α-ketoglutarate undergoes reductive carboxylation, catalyzed by isocitrate dehydrogenase (IDH), to form isocitrate and subsequently citrate (B86180). pnas.orgnih.gov When using L-Glutamine (13C5,D5,15N2), this pathway generates m+5 citrate, as the five carbons from glutamine are combined with an unlabeled carbon from CO2. nih.govpnas.org This m+5 citrate can then be exported from the mitochondria to the cytosol (a process known as cataplerosis) and cleaved by ATP-citrate lyase to produce acetyl-CoA and oxaloacetate, which are precursors for lipid synthesis and other biosynthetic pathways. nih.govscispace.com The detection of m+5 citrate is a key indicator of reductive carboxylation activity. nih.govpnas.org
Carbon Contribution to De Novo Lipid Synthesis
Glutamine serves as a significant carbon source for the de novo synthesis of lipids, especially under certain conditions like hypoxia or in cells with mitochondrial defects. scispace.comnih.govmit.edu The acetyl-CoA generated from glutamine-derived citrate via reductive carboxylation is a primary building block for fatty acids. biomolther.orgnih.gov Tracing studies with 13C-labeled glutamine have demonstrated that a substantial fraction of the acetyl-CoA used for lipogenesis can originate from glutamine. biomolther.orgnih.gov For example, the cleavage of m+5 citrate produces m+2 acetyl-CoA, which can then be incorporated into growing fatty acid chains. scispace.com
Glucose-Glutamine Carbon Interplay in Macromolecule Synthesis
Cells often exhibit a flexible interplay between glucose and glutamine metabolism to support the synthesis of macromolecules. pnas.orgpnas.orgbiorxiv.org While glucose is a primary source for the glycolytic pathway and provides carbon for aspects of the TCA cycle and some amino acids, glutamine is a crucial provider of both carbon and nitrogen for other biosynthetic needs. pnas.orgnih.govmdpi.com For instance, in many proliferating cells, glucose-derived acetyl-CoA condenses with glutamine-derived oxaloacetate to form citrate in the oxidative TCA cycle. pnas.org Conversely, under conditions where glucose metabolism is impaired, glutamine can become the dominant fuel for the TCA cycle and lipogenesis through both oxidative and reductive pathways. biorxiv.org Isotope tracing with both 13C-labeled glucose and 13C-labeled glutamine allows researchers to dissect this complex interplay and quantify the relative contributions of each substrate to the synthesis of essential cellular components. pnas.orgbiorxiv.org
Interactive Data Tables
Table 1: Isotopologue Distribution in TCA Cycle Intermediates from L-Glutamine (13C5,D5,15N2)
This table illustrates the expected mass isotopologues (m+n) of key TCA cycle intermediates when cells are supplied with L-Glutamine (13C5,D5,15N2). The "m+n" notation indicates that the metabolite has incorporated 'n' 13C atoms from the tracer.
| Metabolite | Oxidative Pathway (m+n) | Reductive Pathway (m+n) | Primary Enzyme/Process |
| α-Ketoglutarate | m+5 | m+5 | Glutaminase, GDH/Transaminases |
| Succinate | m+4 | - | α-Ketoglutarate Dehydrogenase |
| Fumarate | m+4 | - | Succinate Dehydrogenase |
| Malate | m+4 | m+3 | Fumarase / from m+3 OAA |
| Oxaloacetate | m+4 | m+3 | Malate Dehydrogenase / from m+5 Citrate |
| Citrate | m+4 | m+5 | Citrate Synthase / IDH (reductive) |
| Acetyl-CoA | - | m+2 | ATP-Citrate Lyase (from m+5 Citrate) |
Data synthesized from multiple research findings. nih.govnih.govpnas.orgscispace.com
Table 2: Research Findings on Glutamine Carbon Contribution
This table summarizes key findings from various studies on the metabolic fate of glutamine-derived carbon.
| Research Focus | Key Finding | Implication |
| Anaplerosis | Glutamine is a primary source for replenishing TCA cycle intermediates. pnas.org | Essential for maintaining TCA cycle function during active biosynthesis. |
| Reductive Carboxylation | Under hypoxia, reductive carboxylation of glutamine-derived α-KG increases to produce citrate. pnas.orgnih.gov | A critical adaptation to maintain citrate levels and support cell growth when glucose oxidation is limited. |
| De Novo Lipogenesis | A significant portion of carbon for fatty acid synthesis can be derived from glutamine. biomolther.orgnih.govmit.edu | Highlights glutamine's role as a key lipogenic substrate. |
| Glucose Interplay | The relative contribution of glucose and glutamine to the TCA cycle and biosynthesis is flexible and depends on cellular conditions. pnas.orgbiorxiv.org | Demonstrates metabolic plasticity in response to nutrient availability and physiological state. |
Analysis of Nitrogen Metabolism Derived from L-Glutamine (13C5,D5,15N2)
L-Glutamine is a primary nitrogen donor for a multitude of biosynthetic pathways essential for cell growth and proliferation. antibody-creativebiolabs.comnih.gov The dual-labeled amide and amine nitrogens in L-Glutamine (13C5,D5,15N2) allow for the differentiation and quantification of their respective contributions to downstream nitrogen-containing metabolites. mdpi.com
The ¹⁵N labels from L-Glutamine (13C5,D5,15N2) are instrumental in tracking the movement of nitrogen to other non-essential amino acids through transamination reactions. Glutamate, formed from the deamidation of glutamine, serves as a key intermediate, donating its amino group to various α-keto acids to synthesize new amino acids. nih.gov For instance, the transfer of the ¹⁵N-labeled amino group from glutamate to pyruvate (B1213749) forms ¹⁵N-alanine, and to oxaloacetate forms ¹⁵N-aspartate. rsc.orgmdpi.com Studies using ¹⁵N-labeled glutamine have shown significant enrichment in amino acids like alanine, proline, and glutamate itself. nih.gov This tracing reveals the extensive network of nitrogen distribution originating from glutamine.
Table 1: Tracking ¹⁵N from L-Glutamine to Other Amino Acids
| Precursor | Product Amino Acid | Key Enzyme/Process | Isotope Tracing Observation |
| L-Glutamine (¹⁵N₂) | L-Glutamate (¹⁵N) | Glutaminase | Rapid conversion and high ¹⁵N enrichment in glutamate. nih.gov |
| L-Glutamate (¹⁵N) | L-Alanine (¹⁵N) | Alanine Transaminase | Significant incorporation of ¹⁵N into alanine. mdpi.comnih.gov |
| L-Glutamate (¹⁵N) | L-Aspartate (¹⁵N) | Aspartate Transaminase | ¹⁵N from glutamine is transferred to aspartate. rsc.orgmdpi.com |
| L-Glutamate (¹⁵N) | L-Proline (¹⁵N) | Pyrroline-5-Carboxylate Synthase | A substantial portion of proline is synthesized from glutamate. rsc.orgnih.gov |
In the liver, excess nitrogen is detoxified and excreted as urea (B33335) through the urea cycle. ksumsc.comlibretexts.org L-Glutamine plays a crucial role in transporting ammonia (B1221849) from peripheral tissues to the liver. ksumsc.com The ¹⁵N atoms from labeled glutamine can be traced into the urea cycle. One nitrogen atom of urea is derived from free ammonia, which can be produced from the deamidation of glutamine by glutaminase and subsequent oxidative deamination of glutamate by glutamate dehydrogenase. ksumsc.comlibretexts.org The other nitrogen atom is donated by aspartate, which itself can be labeled by ¹⁵N from glutamine via transamination. libretexts.org Thus, L-Glutamine (13C5,D5,15N2) allows for the quantification of glutamine's contribution to both nitrogen atoms in urea.
Glutamine is an indispensable nitrogen donor for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) rings, the building blocks of DNA and RNA. iiarjournals.orgnih.govnih.gov The use of ¹⁵N-labeled glutamine has been fundamental in elucidating these pathways. researchgate.netnih.gov
Purine Biosynthesis: Glutamine donates nitrogen atoms at two positions in the purine ring (N-3 and N-9). iiarjournals.orgvaia.com The amide nitrogen of glutamine is utilized in these reactions. nih.gov Tracing studies with [¹⁵N]glutamine confirm its direct incorporation into purine bases like adenine (B156593) and guanine. nih.gov
Pyrimidine Biosynthesis: The synthesis of the pyrimidine ring also relies on glutamine as a nitrogen donor. iiarjournals.orgvaia.com Specifically, the amide nitrogen of glutamine is used to form carbamoyl (B1232498) phosphate (B84403) in a reaction catalyzed by carbamoyl phosphate synthetase II, a key rate-limiting step in pyrimidine synthesis. iiarjournals.orgnih.gov
Research using L-Glutamine (13C5,D5,15N2) has demonstrated a direct correlation between glutamine nitrogen flux and the rate of nucleotide biosynthesis, particularly in rapidly proliferating cells. nih.govresearchgate.netnih.gov
Table 2: Contribution of L-Glutamine's Nitrogen to Nucleotide Synthesis
| Nucleotide Base | Nitrogen Atom Position(s) | Source from Glutamine | Key Enzyme |
| Purines (Adenine, Guanine) | N-3, N-9 | Amide (γ) Nitrogen | PRPP Amidotransferase, FGAM Synthetase |
| Pyrimidines (Cytosine, Uracil, Thymine) | N-3 | Amide (γ) Nitrogen | Carbamoyl Phosphate Synthetase II |
Beyond amino acids and nucleotides, the nitrogen from glutamine is utilized in the synthesis of other essential amine-containing molecules, such as hexosamines. nih.govbosterbio.com The amide group of glutamine is a crucial donor for the synthesis of glucosamine-6-phosphate, a precursor for the biosynthesis of glycoproteins, glycolipids, and other macromolecules. nih.gov Isotope tracing with [¹⁵N]glutamine allows for the measurement of the flux of glutamine's nitrogen into these biosynthetic pathways. mdpi.com
Assessment of Hydrogen (Deuterium) Flux and Redox State
The deuterium (B1214612) atoms on the carbon backbone of L-Glutamine (13C5,D5,15N2) serve as tracers for hydrogen flux, providing insights into redox metabolism. nih.govpnas.org This is particularly valuable for studying reactions involving NADH and NADPH, which are crucial for maintaining cellular redox balance and supporting biosynthesis. nih.goveurisotop.com
Glutamine metabolism is a significant source of NADPH, a key reducing agent for biosynthetic reactions and antioxidant defense. antibody-creativebiolabs.compnas.orgnih.gov The conversion of glutamine-derived malate to pyruvate, catalyzed by malic enzyme, is a major NADPH-producing step. pnas.orgcellsignal.com By tracing the deuterium from L-Glutamine (13C5,D5,15N2) into metabolites like malate and lactate (B86563), researchers can quantify the activity of this pathway. pnas.org The production of deuterated NADPH (NADPD) can be inferred from the isotopic labeling patterns of molecules synthesized using NADPH, such as fatty acids. eurisotop.com This provides a direct measure of glutamine's contribution to the cell's reductive power. pnas.orgcellsignal.com
Pentose (B10789219) Phosphate Pathway Intersections and Isotopic Signatures
The pentose phosphate pathway (PPP) is a crucial metabolic route for generating NADPH, essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis. While glucose is the primary substrate for the PPP, glutamine metabolism intersects with this pathway, and isotopic labeling helps to unravel these connections.
When cells are cultured with L-GLUTAMINE (13C5,15N2), the labeled carbon atoms can be traced into various metabolic intermediates. Glutamine is first converted to glutamate, and then to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle. nih.gov Through the forward (oxidative) or reverse (reductive) reactions of the TCA cycle, labeled carbons from glutamine can be incorporated into metabolites that feed into or are derived from the PPP. researchgate.net For instance, the conversion of glutamine-derived malate to pyruvate can then lead to the formation of lactate or acetyl-CoA, with specific isotopic signatures indicating their origin. nih.gov
Studies have shown that glutamine can influence the flux of glucose through the PPP. mdpi.com By tracking the isotopic enrichment in PPP intermediates and downstream products like ribose-5-phosphate (B1218738) (a key component of nucleotides), the contribution of glutamine to this pathway can be quantified. For example, the use of [U-¹³C₅]glutamine allows for the measurement of ¹³C incorporation into the ribose component of nucleotides, providing a direct readout of the connection between glutamine metabolism and the PPP. ub.edu
Research has demonstrated that tracking the fate of labeled metabolites from glutamine has established its carbon atom contribution to central carbon metabolism, including the PPP. tudublin.ienih.gov The specific isotopic patterns observed in metabolites can reveal the relative activity of different metabolic routes. For example, the detection of specific isotopomers of glutamate can serve as a biomarker for PPP activity. nih.gov
Table 1: Isotopic Labeling in Pentose Phosphate Pathway Analysis
| Tracer | Pathway Analyzed | Key Labeled Metabolites | Research Finding |
| [U-¹³C₅]glutamine | Glutamine contribution to PPP | Ribose-5-phosphate, Nucleotides | Demonstrates the flow of carbon from glutamine into nucleotide biosynthesis via the PPP. ub.edu |
| [2,3-¹³C₂]glucose | Pentose Phosphate Pathway flux | [4,5-¹³C₂]glutamate | Glutamate labeling can be used as an alternative to lactate for monitoring PPP activity. nih.gov |
Tracing Deuterium through Specific Shuttle Systems
The deuterium atoms in L-GLUTAMINE (13C5,D5,15N2) are invaluable for tracing the movement of reducing equivalents (in the form of NADH and FADH₂) between cellular compartments, such as the cytosol and mitochondria. This is particularly important for understanding the function of metabolic shuttles like the malate-aspartate shuttle.
The malate-aspartate shuttle is a primary mechanism for transporting NADH generated during glycolysis in the cytosol into the mitochondria for oxidation by the electron transport chain. biorxiv.orgnih.gov This process is critical for maintaining cellular redox balance and energy production.
By using deuterium-labeled glutamine, researchers can follow the path of the deuterium atoms as they are transferred to other molecules. For instance, the deuterium from labeled glutamine can be incorporated into glutamate and subsequently into other metabolites involved in the shuttle, such as malate and aspartate. physiology.org The detection of deuterium-labeled malate and aspartate provides direct evidence of shuttle activity. biorxiv.org
Recent studies have utilized deuterium-labeled glucose to trace the flow of glycolysis-derived NADH, demonstrating that the deuterium can be incorporated into malate via malate dehydrogenase. biorxiv.orgnih.gov Similarly, deuterium from L-GLUTAMINE (13C5,D5,15N2) can be used to probe the activity of the malate-aspartate shuttle and its role in various physiological and pathological states. The exchange of mitochondrial aspartate for cytosolic glutamate is a key irreversible step in this shuttle. nih.gov
Table 2: Deuterium Tracing in Metabolic Shuttle Systems
| Isotopic Label | Shuttle System | Key Labeled Metabolites | Significance |
| L-GLUTAMINE (D5) | Malate-Aspartate Shuttle | Deuterated malate, Deuterated aspartate | Provides a direct measure of the shuttle's activity in transferring reducing equivalents between the cytosol and mitochondria. biorxiv.orgphysiology.org |
| [4-²H]glucose | Malate-Aspartate Shuttle | Deuterated malate | Demonstrates the transfer of reducing equivalents from glycolysis to the shuttle. biorxiv.orgnih.gov |
The use of multiply-labeled substrates like L-GLUTAMINE (13C5,D5,15N2) allows for simultaneous tracing of carbon, nitrogen, and hydrogen, offering a comprehensive view of metabolic networks. eurisotop.comrsc.org This approach is essential for understanding the complex interplay between different metabolic pathways and for identifying potential therapeutic targets in diseases characterized by altered metabolism. tudublin.ie
Applications in Specific Biological Systems and Processes
Cellular Bioenergetics and Anabolic Demands
Glutamine is a critical nutrient for many cells, supporting both energy production (bioenergetics) and the synthesis of essential molecules for growth (anabolism). nih.govresearchgate.net It serves as a key source of carbon for replenishing the tricarboxylic acid (TCA) cycle, a central hub of energy metabolism, and provides nitrogen for the synthesis of nucleotides, amino acids, and hexosamines. nih.gov The use of stable isotope-labeled glutamine enables the precise quantification of its contribution to these processes, revealing how cells adapt their metabolic pathways to meet their specific bioenergetic and anabolic needs. nih.govnih.gov
Cell Line Studies for Understanding Metabolic Reprogramming
Cell lines are invaluable tools for studying the metabolic reprogramming that occurs in various physiological and pathological states. Stable isotope tracing with labeled glutamine is a cornerstone of these investigations, offering a direct view of intracellular metabolic fluxes. nih.govnih.gov
Many rapidly proliferating cells, particularly cancer cells, exhibit a heightened dependence on glutamine, a phenomenon often termed "glutamine addiction". nih.govnih.gov These cells reprogram their metabolism to utilize glutamine not just for energy, but as a primary source of carbon and nitrogen to build biomass. nih.govresearchgate.net
Stable isotope tracing studies using uniformly labeled glutamine (e.g., [U-13C5]glutamine) have been instrumental in elucidating this dependence. nih.gov When cancer cells are cultured with this tracer, the five 13C atoms can be tracked as they are incorporated into various downstream metabolites.
Key Research Findings:
Glutaminolysis and TCA Cycle Anaplerosis: Cancer cells avidly take up glutamine and convert it to glutamate (B1630785) and then to α-ketoglutarate, which enters the TCA cycle. nih.govresearchgate.net This process, known as glutaminolysis, replenishes TCA cycle intermediates that are extracted for biosynthesis. eurekaselect.com Tracing studies show high levels of 13C labeling in TCA cycle intermediates like malate (B86768), fumarate, and aspartate derived from the glutamine tracer. nih.gov
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, cancer cells can run a portion of the TCA cycle in reverse. In this pathway, glutamine-derived α-ketoglutarate is converted to citrate (B86180) via reductive carboxylation. researchgate.net Using [U-13C5]glutamine as a tracer leads to the formation of citrate with five labeled carbons (M+5), a distinctive signature of this reverse flux. researchgate.net This pathway is crucial for producing acetyl-CoA for lipid synthesis. researchgate.net
Nitrogen Source: Studies using glutamine labeled with 15N have confirmed its role as a primary nitrogen donor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA replication. eurisotop.com
| Metabolic Pathway | Key Process | Tracer-Derived Metabolite Signature (from [U-13C5]glutamine) | Biological Significance |
|---|---|---|---|
| Oxidative TCA Cycle (Glutaminolysis) | Glutamine is converted to α-ketoglutarate and oxidized in the TCA cycle. | M+4 labeled Malate, Fumarate, Aspartate | Energy production and biosynthesis of precursors. nih.gov |
| Reductive Carboxylation | Glutamine-derived α-ketoglutarate is converted to Citrate in reverse. | M+5 labeled Citrate | Supports lipid synthesis under hypoxia or with mitochondrial defects. researchgate.net |
| Nucleotide Synthesis | Glutamine donates nitrogen atoms (and carbon) for purine and pyrimidine rings. | Labeled purines and pyrimidines (requires 15N tracing to confirm nitrogen donation). | Provides building blocks for DNA and RNA replication. eurisotop.com |
Similar to cancer cells, immune cells undergo significant metabolic reprogramming upon activation to support their proliferation, differentiation, and effector functions. nih.gov Glutamine is a key fuel for this process in cells like lymphocytes and macrophages.
Key Research Findings:
T-Cell Activation: Upon activation, T-cells dramatically increase their uptake of glutamine. Isotope tracing has shown that glutamine is essential for supporting TCA cycle anaplerosis and the synthesis of molecules required for clonal expansion.
Tumor Microenvironment: In the tumor microenvironment, there is intense competition for nutrients. nih.gov The high consumption of glutamine by tumor cells can starve immune cells, impairing their anti-tumor functions. nih.govnih.gov Studies using labeled glutamine can help quantify this competition and understand its impact on immune surveillance.
Macrophage Polarization: The metabolic state of macrophages is linked to their function. Pro-inflammatory (M1) macrophages and anti-inflammatory (M2) macrophages utilize glutamine differently. Isotope tracing helps delineate these pathway preferences and their role in immune responses.
Primary Cell Cultures for Tissue-Specific Metabolism
While cell lines are useful, primary cell cultures provide a model that more closely represents the metabolism of cells within a specific tissue. Labeled glutamine tracers are used to investigate the unique metabolic roles of glutamine in these specialized cells.
The liver plays a central role in whole-body nitrogen metabolism, and hepatocytes (liver cells) are key players in glutamine synthesis and degradation.
Key Research Findings:
Urea (B33335) Synthesis: In hepatocytes, glutamine is a major source of nitrogen for the urea cycle, the body's primary mechanism for disposing of excess ammonia (B1221849). Tracing with 15N-labeled glutamine allows researchers to follow the incorporation of glutamine's nitrogen into urea.
Gluconeogenesis: The carbon skeleton of glutamine can be used as a substrate for gluconeogenesis (the synthesis of glucose) in the liver under fasting conditions. researchgate.net Studies with 13C-labeled glutamine can quantify its contribution to the glucose pool.
The kidneys are major consumers of glutamine, where it plays a critical role in acid-base homeostasis. nih.govnih.gov
Key Research Findings:
Ammoniagenesis: In renal proximal tubular cells, glutamine is metabolized to generate ammonium (B1175870) ions (NH4+), which are then excreted in the urine. This process is vital for excreting acid and maintaining the body's pH balance. Using 15N-labeled glutamine allows for the direct measurement of ammonia production from glutamine.
Energy Source: The oxidation of glutamine is a significant source of energy for the kidney tubules. researchgate.net Tracing studies have shown that the carbon backbone of glutamine enters the TCA cycle, supporting the high energy demands of renal function. researchgate.net Research in murine models has demonstrated that glutamine administration can protect renal tubular epithelial cells from injury by improving mitochondrial function and reducing apoptosis. nih.govnih.gov
| Cell Type | Primary Metabolic Function | Role of Glutamine | Tracer Application Example |
|---|---|---|---|
| Hepatocytes (Liver) | Nitrogen homeostasis, Gluconeogenesis | Provides nitrogen for urea synthesis and carbon for glucose production. | Tracking 15N from labeled glutamine into urea. |
| Renal Tubular Cells (Kidney) | Acid-base balance, Energy production | Source of ammonia for acid excretion and fuel for the TCA cycle. nih.govresearchgate.net | Measuring the flux of 13C from glutamine into TCA cycle intermediates. |
Neuron-Astrocyte Metabolic Coupling in Brain
A fundamental aspect of brain function is the metabolic partnership between neurons and astrocytes, particularly in the cycling of glutamate, the primary excitatory neurotransmitter. The glutamate-glutamine cycle is a key component of this relationship, where glutamate released by neurons is taken up by astrocytes, converted to glutamine, and then transported back to neurons to replenish the glutamate supply. nih.govfrontiersin.orgresearchgate.net Stable isotope tracing with labeled glutamine has been instrumental in quantifying the flux through this critical pathway.
In vivo studies using 13C-labeled substrates and magnetic resonance spectroscopy (MRS) have demonstrated that the glutamate-glutamine cycle is a major metabolic pathway in the brain. frontiersin.orgpnas.org Research in the human brain has quantified the rate of this cycle to be approximately 0.32 ± 0.05 μmol/min/g, which is a significant flux, accounting for about 80% of glucose oxidation in the brain. pnas.org This indicates a tight coupling between glutamatergic neurotransmission and cerebral energy metabolism.
Further investigations in the tree shrew visual cortex under visual stimulation revealed that an increase in the glutamate-glutamine cycle rate is coupled with increased tricarboxylic acid (TCA) cycle rates in both neurons and astrocytes. nih.gov This highlights the dynamic regulation of energy metabolism in both cell types to support neurotransmission. The use of labeled glutamine allows for the differentiation of metabolic pools and fluxes between these two cell types, which work in close collaboration to sustain brain activity. nih.gov
Table 1: Metabolic Flux Rates in Neuron-Astrocyte Coupling in the Human Brain This interactive table summarizes key metabolic flux rates related to the glutamate-glutamine cycle as determined by in vivo 13C MRS studies.
| Metabolic Flux | Rate (μmol/min/g) | Reference |
|---|---|---|
| Total Tricarboxylic Acid (TCA) Cycle | 0.77 ± 0.07 | pnas.org |
| Glucose Oxidation | 0.39 ± 0.04 | pnas.org |
| Glutamate-Glutamine Cycle (Vcyc) | 0.32 ± 0.05 | pnas.org |
| Anaplerotic Glutamine Synthesis (Vana) | 0.04 ± 0.02 | pnas.org |
In Vivo and Ex Vivo Physiological Investigations for Mechanistic Insight
L-glutamine (13C5,D5,15N2) and other stable isotope-labeled glutamine tracers are invaluable tools for in vivo and ex vivo studies aimed at understanding the physiological and pathophysiological roles of glutamine metabolism. These investigations provide mechanistic insights into metabolic regulation and dysregulation in various biological contexts.
Rodent Models for Investigating Metabolic Pathway Dysregulation
Rodent models are frequently used to study human diseases, and stable isotope tracing with labeled glutamine has been applied to investigate metabolic disturbances in these models. For instance, in rodent models of neurodegenerative diseases, alterations in brain energy metabolism are a key feature. nih.gov Isotope tracing can reveal changes in the glutamate/GABA-glutamine cycle and other metabolic pathways in these conditions. researchgate.net
In a study of a mouse model of Rett syndrome, a neurodevelopmental disorder, metabolomics revealed significant dysregulation of 101 metabolites in the cortex, with 68 being increased and 33 decreased. This pointed to broad metabolic disturbances, particularly in carbohydrate and amino acid metabolism. In models of methylmalonic aciduria, a metabolic disorder, administration of methylmalonic acid led to altered amino acid levels, including glutamate, in the striatum of rats, indicating a disruption of neuronal metabolism. researchgate.net
Cancer research also heavily relies on rodent models to study tumor metabolism. In vivo studies using hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine in pancreatic cancer models have allowed for the noninvasive measurement of glutamine conversion to glutamate, providing a biomarker for the efficacy of glutaminase (B10826351) inhibitors. nih.gov Furthermore, in mouse models of clear cell renal cell carcinoma, infusion of [U-13C]glutamine revealed that tumors exhibit enhanced glutamine catabolism through both oxidative and reductive pathways compared to adjacent healthy kidney tissue. nih.gov
Table 2: Changes in Metabolite Labeling in a Rodent Cancer Model with Glutaminase Inhibition This interactive table shows the relative abundance of 13C-labeled TCA cycle intermediates in MIA PaCa-2 tumor-bearing mice 10 minutes after injection of [13C5]glutamine, with and without treatment with the glutaminase inhibitor CB-839.
| Metabolite Isotopologue | Vehicle Control (Relative Abundance) | CB-839 Treated (Relative Abundance) | Reference |
|---|---|---|---|
| Glutamate (m+5) | ~0.15 | ~0.05 | nih.gov |
| Citrate (m+4) | ~0.12 | ~0.04 | nih.gov |
| Succinate (B1194679) (m+4) | ~0.10 | ~0.03 | nih.gov |
| Malate (m+4) | ~0.15 | ~0.05 | nih.gov |
| Aspartate (m+4) | ~0.18 | ~0.06 | nih.gov |
Organ-Specific Glutamine Uptake and Release in Animal Models
Different organs exhibit distinct patterns of glutamine uptake and release, and stable isotope tracers are crucial for quantifying these fluxes in vivo. The small intestine, liver, and kidneys are key players in systemic glutamine homeostasis.
Studies in postabsorptive rats have shown that the small intestine is a major site of glutamine uptake from the circulation. researchgate.net Quantitative analysis in rat liver cells has identified the specific membrane transport systems responsible for glutamine uptake and has determined that glutaminase is a major control point for hepatic glutamine catabolism. nih.govnih.gov The kidneys also play a significant role in glutamine metabolism, particularly in the context of acid-base balance.
Table 3: Net Uptake or Release of Glutamine by Jejunum of Fed Rats This interactive table summarizes the net balance of glutamine across the jejunum in fed rats, indicating significant uptake from the arterial blood.
| Condition | Arterial Blood Glutamine (mM) | Venous Blood Glutamine (mM) | Net Uptake (nmol/min/g) | Reference |
|---|---|---|---|---|
| Luminal Perfusion | 0.61 | 0.45 | -220 | researchgate.net |
Inter-Organ Substrate Cycling and Metabolic Crosstalk
The metabolic states of different organs are interconnected through the circulation, creating a complex network of substrate exchange. Labeled glutamine is used to trace these inter-organ pathways. For example, during fasting, the liver and kidneys release glucose and amino acids, which are taken up by other organs like the intestine. nih.gov
In the context of cancer, there is evidence of metabolic crosstalk between the tumor and the host. Tumors can influence the host's metabolism to their benefit. Stable isotope tracing has been used to demonstrate how tumors can utilize nutrients, such as glutamine, released from other tissues. Understanding these inter-organ metabolic relationships is crucial for developing systemic therapeutic strategies.
Regulation and Enzyme Kinetics of Glutamine Metabolism
Regulatory Mechanisms of Glutaminase (B10826351) (GLS) Isoenzymes
Glutaminase, which catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia (B1221849), exists as two primary isoenzymes in mammals: GLS1 (kidney-type) and GLS2 (liver-type), encoded by separate genes. nih.gov These isoenzymes exhibit different tissue distributions, kinetic properties, and regulatory mechanisms, reflecting their distinct physiological roles. nih.gov GLS1 is often upregulated in cancer and is associated with proliferation, while GLS2 can act as a tumor suppressor. nih.govmdpi.com The differential regulation of these isoenzymes is a key area of investigation, often employing stable isotope tracers to measure metabolic flux changes in response to regulatory events. mdpi.com
Glutaminase activity is modulated by both post-translational modifications (PTMs) and allosteric effectors. The cancer-associated isoform, Glutaminase C (GAC), a splice variant of GLS1, is allosterically activated by inorganic phosphate (B84403). proquest.comgoogle.com In the absence of phosphate, glutamine binding to the GAC tetramer shows positive cooperativity. proquest.com Phosphate binding eliminates this cooperativity, allowing for maximal catalytic activity. proquest.com
Several allosteric inhibitors of GAC have been identified, which are of interest as potential cancer therapeutics. pnas.org One such class of inhibitors, including BPTES, stabilizes an inactive tetrameric state of the enzyme. pnas.org Another compound, 968, acts by binding preferentially to an inactive monomeric state of GAC, preventing its activation. pnas.org
PTMs also play a significant role in regulating glutaminase. For instance, Rho-GDPase/NF-κB signaling can enhance GLS1 activity by promoting its phosphorylation at serine 314. nih.gov GLS2 activity can be modulated by acetylation, which is influenced by the protein GCN5L1 and affects its oligomerization. nih.gov Additionally, a rare post-translational modification called hypusination has been identified on GLS2, which may be related to its nuclear translocation. researchgate.net
The expression of glutaminase isoenzymes is tightly controlled at the transcriptional level by key signaling pathways involved in cell growth and stress responses. The oncogenic transcription factor c-Myc is a well-established upregulator of GLS1 expression. nih.govpnas.org Myc directly binds to the promoter of GLS and also represses microRNAs (miR-23a and miR-23b) that would otherwise inhibit GLS translation, leading to increased glutaminase levels and a state of "glutamine addiction" in cancer cells. nih.govresearchgate.net
Conversely, the tumor suppressor p53 transcriptionally activates the GLS2 gene. nih.gov This regulation by p53 links glutamine metabolism to cellular responses to stress, energy regulation, and antioxidant defense. nih.gov Studies using stable isotope tracers, such as uniformly labeled ¹³C-glutamine, have been crucial in demonstrating the functional consequences of this transcriptional regulation. For example, tracing experiments can quantify the increased flux of glutamine into the TCA cycle following c-Myc induction or the alterations in redox balance due to p53-mediated GLS2 expression. nih.govnih.gov The expression patterns of GLS isoforms can themselves be used as a method to trace the dynamics of glutamine metabolism. researchgate.net
Glutamine Synthetase (GS) Activity and Regulation
Glutamine Synthetase (GS) catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. This enzyme is central to nitrogen metabolism and is subject to complex and multi-layered regulation. weebly.com
| Inhibitor | Metabolic Role | Type of Inhibition (vs. Substrate) |
|---|---|---|
| Alanine | Amino Acid | Partially competitive with glutamate |
| Glycine | Amino Acid | Partially competitive with glutamate |
| Histidine | Amino Acid | Noncompetitive |
| Tryptophan | Amino Acid | Noncompetitive |
| AMP | Purine (B94841) Nucleotide Precursor | Noncompetitive |
| CTP | Pyrimidine (B1678525) Nucleotide | Partially competitive with ammonia |
| Carbamoyl (B1232498) Phosphate | Pyrimidine & Urea (B33335) Cycle Intermediate | Partially competitive with ammonia |
| Glucosamine-6-Phosphate | Amino Sugar Precursor | Partially competitive with glutamate |
In many bacteria, a primary mechanism for regulating GS activity is through reversible covalent modification, specifically adenylylation. nih.gov This process involves the transfer of an AMP moiety from ATP to a specific tyrosine residue on each of the 12 subunits of the GS enzyme, a reaction catalyzed by adenylyltransferase (AT). weebly.comfunaab.edu.ng Adenylylation inactivates the enzyme and increases its sensitivity to allosteric inhibitors. weebly.com
The adenylylation state of GS is controlled by a complex enzymatic cascade that responds to the intracellular concentrations of glutamine and α-ketoglutarate. wikibooks.org High glutamine levels signal nitrogen excess and promote adenylylation (inactivation), whereas high α-ketoglutarate levels signal nitrogen limitation and promote deadenylylation (activation) by the same adenylyltransferase. wikibooks.org This bifunctional activity of AT is modulated by a regulatory protein, PII, which itself is subject to covalent modification (uridylylation). weebly.comwikibooks.org
Interplay with Other Key Metabolic Enzymes and Pathways
Glutamine is a nexus of cellular metabolism, connecting nitrogen and carbon pathways. Isotopic tracers like L-GLUTAMINE (13C5,D5,15N2) are invaluable tools for mapping these connections. nih.govnih.gov Tracing studies have demonstrated that glutamine-derived carbon is a major anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle by its conversion to α-ketoglutarate. nih.govresearchgate.net This is particularly important in rapidly proliferating cells, such as cancer cells and activated immune cells, which exhibit high rates of glutaminolysis. nih.govnih.gov
Furthermore, the nitrogen from glutamine is essential for the de novo synthesis of nucleotides (both purines and pyrimidines) and other non-essential amino acids. nih.govlih.luyoutube.com Studies using ¹³C and ¹⁵N co-labeled glutamine have precisely tracked the incorporation of its atoms into these biosynthetic products. nih.gov For example, such studies have shown that in glioblastoma cells, GS activity can fuel purine biosynthesis, and that glutamine is a key substrate for the synthesis of proline and aspartate. nih.govnih.gov This metabolic interplay allows cells to coordinate energy production, redox balance, and the synthesis of macromolecules required for growth.
| Metabolic Pathway | Key Intermediate/Product | Role of Glutamine | Tracer Studies Application |
|---|---|---|---|
| TCA Cycle (Anaplerosis) | α-Ketoglutarate | Carbon source | Tracing ¹³C from glutamine into TCA cycle intermediates (e.g., M+4 citrate) mdpi.comnih.gov |
| Nucleotide Synthesis (Purines) | Glycine, Formate | Nitrogen donor | Tracing ¹⁵N from glutamine into purine rings nih.govlih.lu |
| Nucleotide Synthesis (Pyrimidines) | Carbamoyl Phosphate, Aspartate | Nitrogen donor | Tracing ¹⁵N from glutamine into pyrimidine rings nih.gov |
| Amino Acid Synthesis | Glutamate, Aspartate, Proline | Nitrogen and Carbon source | Tracing ¹³C and ¹⁵N into other amino acids nih.gov |
| Redox Homeostasis | Glutathione (GSH) | Precursor (via Glutamate) | Tracing ¹³C from glutamine into the glutamate moiety of GSH researchgate.net |
Malic Enzyme and Pyruvate (B1213749) Carboxylase Interactions
Stable isotope tracing with uniformly labeled glutamine, such as [U-13C5]glutamine, is a powerful technique to dissect the contributions of glutamine to the tricarboxylic acid (TCA) cycle and related anaplerotic pathways. nih.gov This methodology allows researchers to follow the fate of the five carbon atoms of glutamine as they enter and are processed within the TCA cycle.
In the canonical pathway of glutaminolysis, glutamine is first converted to glutamate, which is then deaminated to α-ketoglutarate. This five-carbon intermediate enters the TCA cycle and is oxidized to malate (B86768), resulting in the formation of M+4 labeled malate (containing four 13C atoms from the original glutamine molecule). The subsequent metabolic fate of this labeled malate provides insights into the relative activities of malic enzyme and pyruvate carboxylase.
Malic enzyme catalyzes the oxidative decarboxylation of malate to pyruvate, which will be M+3 labeled. This pyruvate can then be acted upon by pyruvate carboxylase, which catalyzes the carboxylation of pyruvate to form oxaloacetate. This series of reactions results in the production of M+3 labeled oxaloacetate. The detection of these specific mass isotopologues of pyruvate and oxaloacetate provides direct evidence for the flux of glutamine-derived carbon through this pathway. nih.gov
Conversely, malate dehydrogenase can convert M+4 malate to M+4 oxaloacetate. Therefore, the relative abundance of M+3 versus M+4 labeled oxaloacetate can be used to infer the relative activities of the malic enzyme/pyruvate carboxylase pathway versus the direct oxidation of malate by malate dehydrogenase. nih.gov
| Metabolite | Labeling Pattern from [U-13C5]glutamine | Key Enzyme(s) | Metabolic Significance |
|---|---|---|---|
| α-ketoglutarate | M+5 | Glutaminase, Glutamate Dehydrogenase/Transaminases | Entry point of glutamine carbon into the TCA cycle. |
| Malate | M+4 | TCA Cycle Enzymes | Represents oxidative metabolism of glutamine in the TCA cycle. |
| Pyruvate | M+3 | Malic Enzyme | Indicates the conversion of malate to pyruvate, a key anaplerotic reaction. |
| Oxaloacetate | M+3 | Pyruvate Carboxylase | Demonstrates the conversion of glutamine-derived pyruvate back into a TCA cycle intermediate. |
| Oxaloacetate | M+4 | Malate Dehydrogenase | Represents the direct oxidation of malate within the TCA cycle. |
Links to Amino Acid Transporters and Their Regulation
The transport of glutamine across the cell membrane is a critical and highly regulated step in its metabolism. Several families of amino acid transporters are responsible for glutamine uptake and efflux, and their activity is essential for maintaining intracellular and extracellular glutamine homeostasis. isotope.com The use of isotopically labeled glutamine, including L-GLUTAMINE (13C5,D5,15N2), is fundamental in studying the kinetics of these transport systems, although the regulatory aspects are often studied through other molecular biology techniques.
The primary transporters of glutamine belong to the Solute Carrier (SLC) superfamily, notably the SLC1, SLC7, and SLC38 families. aacrjournals.org
SLC1 family: A key member is ASCT2 (SLC1A5), a sodium-dependent transporter that facilitates the exchange of neutral amino acids, including glutamine. nih.govnih.gov Its expression is often upregulated in cancer cells to meet the high demand for glutamine. nih.govnih.gov
SLC38 family: This family includes several sodium-coupled neutral amino acid transporters (SNATs) such as SNAT1 (SLC38A1), SNAT2 (SLC38A2), and SNAT3 (SLC38A3). These transporters are crucial for glutamine transport in various tissues, including the brain, liver, and kidney. nih.gov
The regulation of these transporters is complex and occurs at multiple levels, including transcriptional control and post-translational modifications. For instance, the expression of SLC1A5 has been shown to be regulated by signaling pathways such as mTOR and ERK. nih.gov The activity of SNAT3 is influenced by factors like pH and the intracellular sodium concentration, which can affect both the import and export of glutamine. researchgate.net Studies on mice lacking the Snat3/Slc38a3 transporter have revealed its critical role in amino acid metabolism in the liver, brain, and kidney, highlighting that its function cannot be fully compensated by other glutamine transporters. cabidigitallibrary.org
The transport of L-GLUTAMINE (13C5,D5,15N2) by these systems is subject to the same regulatory mechanisms as unlabeled glutamine. Therefore, changes in transporter expression or activity will directly impact the cellular uptake and subsequent metabolism of this stable isotope tracer, which can be quantified using techniques like mass spectrometry.
| Transporter (Gene) | Family | Key Regulatory Factors | Tissue/Cellular Context |
|---|---|---|---|
| ASCT2 (SLC1A5) | SLC1 | mTOR signaling, ERK pathway, c-Myc, pRb/E2F-3 | Highly expressed in rapidly proliferating cells and various cancers. nih.govnih.gov |
| SNAT1 (SLC38A1) | SLC38 | Amino acid availability | Expressed in neurons, part of the glutamate-GABA-glutamine cycle. nih.gov |
| SNAT2 (SLC38A2) | SLC38 | Amino acid availability, hormonal regulation | Ubiquitously expressed, involved in neuronal glutamine uptake. nih.gov |
| SNAT3 (SLC38A3) | SLC38 | pH, intracellular Na+ concentration, metabolic acidosis | Expressed in liver, brain, kidney; mediates both glutamine import and export. nih.govresearchgate.netkarger.com |
Integration with Systems Biology Approaches
Multi-Omics Data Integration with Isotope Tracing
The use of L-GLUTAMINE (13C5,D5,15N2) is particularly advantageous in multi-omics studies, where data from metabolomics, proteomics, and genomics are combined to create a comprehensive picture of cellular function. The distinct mass shifts introduced by the stable isotopes allow for the precise tracking of glutamine-derived metabolites through various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
One of the key benefits of using a multi-labeled tracer like L-GLUTAMINE (13C5,D5,15N2) is the ability to distinguish between different metabolic pathways and quantify their relative contributions to cellular metabolism. For example, the ¹³C labels can trace the entry of glutamine's carbon backbone into the tricarboxylic acid (TCA) cycle, either through anaplerosis or reductive carboxylation. Simultaneously, the ¹⁵N labels can track the fate of glutamine's nitrogen atoms in processes such as nucleotide synthesis and amino acid transamination. The inclusion of deuterium (B1214612) can provide further insights into redox metabolism and the activity of specific dehydrogenases.
Identification of Novel Metabolic Pathways or Branches
Isotope tracing with L-GLUTAMINE (13C5,D5,15N2) can lead to the discovery of previously uncharacterized metabolic pathways or the identification of unexpected connections between existing ones. By observing the appearance of isotopic labels in metabolites that were not previously thought to be downstream of glutamine, researchers can uncover novel biochemical transformations.
For instance, studies in cancer metabolism have utilized uniformly ¹³C-labeled glutamine to uncover the significance of reductive carboxylation, a pathway that contributes to lipid synthesis in tumor cells under hypoxic conditions. The detection of M+5 citrate (B86180) (citrate with five ¹³C atoms) is a key indicator of this pathway's activity. While specific data on the use of L-GLUTAMINE (13C5,D5,15N2) for novel pathway discovery is still emerging, the principle remains the same: the multi-isotope signature would provide even greater confidence in the identification of such pathways and could potentially reveal further details about the underlying enzymatic reactions.
A hypothetical example of how L-GLUTAMINE (13C5,D5,15N2) could be used to identify a novel metabolic branch is presented in the table below.
| Metabolite | Isotopologue Distribution (Observed) | Implied Metabolic Step | Novelty |
| Hypothetical Metabolite X | M+5 (¹³C₅), M+2 (¹⁵N₂), M+3 (D₃) | A previously unknown decarboxylation followed by a transamination and reduction | Suggests a new branch of glutamine catabolism |
| Known Metabolite Y | M+4 (¹³C₄), M+1 (¹⁵N₁), M+2 (D₂) | Unexpected labeling pattern indicating a non-canonical entry point into a known pathway | Reveals a new feeder route into an established metabolic pathway |
Validation of Gene and Protein Expression with Metabolic Flux Data
A major challenge in systems biology is to connect changes in gene and protein expression with functional changes in metabolic activity. L-GLUTAMINE (13C5,D5,15N2) provides a means to directly measure metabolic fluxes, which can then be correlated with transcriptomic and proteomic data. This integration allows for the validation of whether an observed upregulation of a particular enzyme's gene or protein level translates into an actual increase in the metabolic flux through the reaction it catalyzes.
For example, if transcriptomic data show an increased expression of the gene for glutaminase (B10826351) (GLS), which converts glutamine to glutamate (B1630785), a tracer study with L-GLUTAMINE (13C5,D5,15N2) can confirm this functional consequence by measuring an increased rate of appearance of labeled glutamate. This approach provides a crucial link between the genome/proteome and the metabolome.
The following table illustrates how metabolic flux data from L-GLUTAMINE (13C5,D5,15N2) tracing can be used to validate proteomics data.
| Gene/Protein (from Proteomics) | Change in Expression | Corresponding Metabolic Flux (from Isotope Tracing) | Change in Flux | Validation Status |
| Glutaminase (GLS) | Up-regulated | Glutamine -> Glutamate | Increased | Validated |
| Glutamate Dehydrogenase (GLUD1) | Up-regulated | Glutamate -> α-Ketoglutarate | Increased | Validated |
| Isocitrate Dehydrogenase 1 (IDH1) | Down-regulated | α-Ketoglutarate -> Isocitrate (reductive) | Decreased | Validated |
Computational Biology and Network Modeling
The rich datasets generated from L-GLUTAMINE (13C5,D5,15N2) tracing experiments are invaluable for the development and refinement of computational models of metabolism. These models can simulate the behavior of complex metabolic networks and predict cellular responses to various perturbations.
Constraint-Based Metabolic Models Incorporating Isotopic Data
Constraint-based modeling, particularly flux balance analysis (FBA), is a powerful approach for analyzing genome-scale metabolic models. These models are based on the stoichiometry of all known metabolic reactions in an organism and can predict metabolic flux distributions that optimize a particular cellular objective, such as biomass production.
Isotopic data from tracers like L-GLUTAMINE (13C5,D5,15N2) can be used to constrain the solution space of FBA models, leading to more accurate predictions of metabolic fluxes. The measured rates of isotope incorporation into different metabolites serve as additional constraints that the predicted flux distribution must satisfy. This integration of experimental data with computational modeling provides a more realistic representation of cellular metabolism. The multi-isotope nature of L-GLUTAMINE (13C5,D5,15N2) is particularly useful for constraining multiple points in the metabolic network simultaneously.
The table below shows how isotopic data can be incorporated as constraints in a metabolic model.
| Measured Flux (from Isotope Tracing) | Lower Bound (mmol/gDW/hr) | Upper Bound (mmol/gDW/hr) | Impact on Model Prediction |
| Glutamine Uptake Rate | 1.5 | 1.7 | Constrains the primary input flux |
| Glutamate Secretion Rate | 0.2 | 0.3 | Constrains an output flux |
| ¹³C labeling of α-Ketoglutarate | 85% | 90% | Constrains the relative activity of glutamine-utilizing pathways |
| ¹⁵N labeling of Aspartate | 40% | 45% | Constrains nitrogen flux through transamination reactions |
Emerging Research Avenues and Future Directions
Investigation of Isotope Effects in Enzyme Catalysis
The heavy atom isotopes within L-GLUTAMINE (13C5,D5,15N2) can be exploited to probe the mechanisms of glutamine-utilizing enzymes through the analysis of kinetic isotope effects (KIEs). KIEs occur when the substitution of an atom with its heavier isotope leads to a change in the rate of a chemical reaction. These effects provide profound insights into the transition states of enzymatic reactions and can help to identify rate-limiting steps.
For instance, the presence of ¹⁵N at both the amine and amide positions allows for the detailed investigation of enzymes like glutaminase (B10826351) and carbamoyl (B1232498) phosphate (B84403) synthetase. acs.orgnih.gov A ¹⁵N KIE on the V/K for glutamine hydrolysis can indicate whether the breakdown of the tetrahedral intermediate to release ammonia (B1221849) is the rate-limiting step in the catalytic cycle. nih.gov In studies with carbamoyl phosphate synthetase, a ¹⁵N isotope effect of 1.0217 was observed, suggesting that the cleavage of the C-N bond is indeed a rate-limiting part of the reaction. nih.gov
Similarly, the substitution of all five carbon atoms with ¹³C and deuterium (B1214612) atoms at the C3 and C4 positions can reveal details about decarboxylation and dehydrogenation steps in downstream metabolic pathways. The combined use of these isotopes in a single molecule allows for the simultaneous interrogation of multiple steps in a reaction cascade. Future research will likely focus on applying these multi-isotope effect studies to a wider range of glutamine-metabolizing enzymes to elucidate their mechanisms with greater precision.
Table 1: Examples of Isotope Effects in Enzyme Catalysis
| Enzyme | Isotope | Observed Effect | Mechanistic Implication | Reference |
| Carbamoyl Phosphate Synthetase | ¹⁵N | 1.0217 | Breakdown of tetrahedral intermediate is rate-limiting. | nih.gov |
| Cytidine Deaminase | ¹⁵N | 0.9879 | Protonation and rehybridization of N-3 with hydroxide (B78521) ion attack to form a tetrahedral intermediate. | nih.gov |
| Glutamate (B1630785) Mutase | Deuterium | Inverse KIE | Indicates a change in hybridization state at the carbon center in the transition state. | nih.gov |
Real-Time In Vivo Isotope Tracing via Hyperpolarized NMR Spectroscopy
A groundbreaking application of isotopically labeled glutamine is its use in hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy. Hyperpolarization dramatically increases the NMR signal of ¹³C- and ¹⁵N-labeled compounds by several orders of magnitude, enabling the real-time, non-invasive imaging of metabolic fluxes in vivo. pnas.orgnih.gov
Researchers have synthesized and utilized hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine to spatially measure glutaminolysis in real-time in preclinical cancer models. pnas.orgnih.gov The deuterium substitution at the C4 position and the ¹⁵N at the amide nitrogen serve to prolong the spin-lattice relaxation times (T1), which is crucial for retaining the hyperpolarized signal long enough for in vivo measurements. pnas.org This technique allows for the direct observation of the conversion of hyperpolarized glutamine to glutamate, providing a dynamic biomarker for glutaminase activity. pnas.orgismrm.org
This approach has been successfully used to demonstrate on-target effects of glutaminase inhibitors in pancreatic cancer models, showcasing its potential for drug development and personalized medicine. pnas.org Future directions in this area include the application of this technology to a broader range of diseases characterized by altered glutamine metabolism and its translation into clinical settings for non-invasive metabolic imaging in patients. pnas.orgnih.gov
Table 2: Properties of Hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-Glutamine for In Vivo NMR
| Property | Enhancement | Rationale | Reference |
| NMR Signal | >10,000-fold | Hyperpolarization of ¹³C and ¹⁵N nuclei. | nih.gov |
| T1 Relaxation Time | Increased | Deuterium enrichment at C4 and ¹⁵N-labeling decrease relaxation pathways. | pnas.org |
| Metabolic Readout | Real-time flux | Enables dynamic measurement of enzymatic conversions in vivo. | pnas.org |
Development of Novel Analytical Chemistries for Labeled Metabolites
The increasing complexity of stable isotope tracing studies using molecules like L-GLUTAMINE (13C5,D5,15N2) necessitates the development of more sophisticated analytical methods. Innovations in mass spectrometry (MS) and NMR spectroscopy are crucial for the accurate quantification and identification of a wide array of labeled metabolites.
A significant challenge in the analysis of amino acids by gas chromatography-mass spectrometry (GC-MS) is the need for derivatization to increase their volatility. nih.govsigmaaldrich.com The development of new derivatization reagents and optimization of reaction conditions are ongoing areas of research. For instance, methods to distinguish glutamine from glutamic acid and to prevent the hydrolysis of glutamine during derivatization are critical for accurate metabolic flux analysis. osu.edu Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used, but their application requires careful optimization to ensure complete derivatization and stability of the resulting products. sigmaaldrich.com
Advances in liquid chromatography-mass spectrometry (LC-MS) are providing alternative approaches that may not require derivatization, simplifying sample preparation. frontiersin.org Furthermore, the development of computational tools for automated identification and quantification of isotopologues from complex MS and NMR data is essential for handling the large datasets generated in these experiments. mdpi.comacs.org
Spatially Resolved Isotope Tracing (e.g., Imaging Mass Spectrometry)
A major frontier in metabolic research is the ability to visualize the spatial distribution of metabolites within tissues and even single cells. Imaging mass spectrometry techniques, such as matrix-assisted laser desorption/ionization (MALDI) and secondary ion mass spectrometry (SIMS), are emerging as powerful tools for spatially resolved isotope tracing. nih.goveag.com
By administering L-GLUTAMINE (13C5,D5,15N2) to an organism or cell culture, it is possible to use imaging MS to map the distribution of the labeled glutamine and its downstream metabolites within a tissue slice. nih.gov This provides a snapshot of metabolic activity in different cell types or regions of a tissue, revealing metabolic heterogeneity that would be missed in bulk tissue analysis. nih.govnih.gov For example, this approach could be used to study the metabolic differences between cancerous and healthy tissues in a tumor microenvironment. nih.gov
Recent studies have combined spatial transcriptomics with mass spectrometry imaging to correlate gene expression patterns with metabolic profiles in a spatially resolved manner. nih.govnih.gov This integrated approach offers a more complete picture of the regulation of metabolic pathways in situ. Future advancements in the spatial resolution and sensitivity of imaging mass spectrometry will undoubtedly provide even more detailed insights into the intricate organization of metabolism.
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic purity and chemical stability of L-Glutamine (13C5,D5,15N2) in experimental setups?
- Methodological Answer : Isotopic purity should be confirmed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to quantify enrichment levels of 13C, 15N, and deuterium. For stability, perform accelerated degradation studies under varying storage conditions (e.g., −20°C, 4°C, room temperature) and analyze degradation products via HPLC or LC-MS. Cross-reference with Certificates of Analysis (CoA) provided by suppliers to validate batch-specific purity .
Q. What are the optimal storage conditions for maintaining the integrity of L-Glutamine (13C5,D5,15N2) in long-term studies?
- Methodological Answer : Store lyophilized powder at −20°C in airtight, desiccated containers to prevent hydrolysis or isotopic exchange. For reconstituted solutions, aliquot and store at −80°C to minimize freeze-thaw cycles. Regularly validate stability using analytical techniques (e.g., LC-MS) to monitor isotopic integrity and chemical decomposition .
Q. How should researchers handle discrepancies between labeled and unlabeled L-Glutamine in toxicity assessments?
- Methodological Answer : Assume labeled compounds share toxicity profiles with unlabeled counterparts unless proven otherwise. Conduct comparative cytotoxicity assays (e.g., cell viability, apoptosis markers) using both forms. For environmental safety, refer to ecological data from unlabeled glutamine (e.g., log Pow = −4.609, low bioaccumulation potential) and validate with acute toxicity tests in model organisms (e.g., Daphnia magna) .
Advanced Research Questions
Q. How can tracer studies using L-Glutamine (13C5,D5,15N2) be designed to quantify metabolic flux in cancer cell lines?
- Methodological Answer :
Dose Optimization : Use isotopically enriched media with 2–5 mM L-Glutamine (13C5,D5,15N2) to ensure sufficient tracer incorporation without perturbing cellular metabolism.
Time-Course Sampling : Collect cells at multiple time points (0–24 hours) to track dynamic labeling of TCA cycle intermediates (e.g., α-ketoglutarate) via LC-MS.
Data Modeling : Apply flux balance analysis (FBA) or kinetic modeling (e.g., INCA) to estimate metabolic rates. Correct for natural isotope abundance and isotopic dilution using software like IsoCor .
Q. What experimental strategies mitigate interference from endogenous glutamine pools in in vivo isotopic tracing?
- Methodological Answer :
- Pre-Treatment : Use glutamine synthetase inhibitors (e.g., methionine sulfoximine) or dietary depletion to reduce endogenous pools in animal models.
- Isotope Steady-State : Administer continuous infusions of L-Glutamine (13C5,D5,15N2) to achieve isotopic steady state in plasma and tissues.
- Compartmental Analysis : Combine tracer data with compartmental modeling to distinguish intracellular vs. extracellular glutamine utilization. Validate with tissue-specific isotopic enrichment assays .
Q. How can researchers resolve contradictions in isotopic enrichment data generated by different analytical platforms (e.g., GC-MS vs. LC-MS)?
- Methodological Answer :
- Standardization : Use certified reference materials (e.g., uniformly labeled 13C-glutamine) to calibrate instruments and normalize inter-platform variability.
- Cross-Validation : Analyze identical samples across multiple platforms and apply correction factors for ionization efficiency (e.g., matrix effects in LC-MS) or derivatization bias (e.g., in GC-MS).
- Data Reporting : Include detection limits, signal-to-noise ratios, and methodological metadata in publications to enhance reproducibility .
Q. What integrative approaches link metabolomic flux data from L-Glutamine (13C5,D5,15N2) studies with transcriptomic or proteomic datasets?
- Methodological Answer :
- Multi-Omics Integration : Use tools like MetaboAnalyst or XCMS Online to map 13C/15N labeling patterns onto metabolic pathways (e.g., glutaminolysis). Overlay transcriptomic data (RNA-seq) to identify regulatory nodes (e.g., mTORC1 signaling).
- Network Modeling : Apply constraint-based models (e.g., Recon3D) to predict enzyme activity changes from isotopic flux data. Validate hypotheses with CRISPR-mediated gene knockouts or pharmacologic inhibition .
Key Considerations for Experimental Design
- Isotopic Dilution : Account for natural abundance of 13C (1.1%) and 15N (0.37%) in media components when calculating enrichment levels .
- Batch Variability : Request batch-specific CoAs from suppliers to confirm isotopic purity and stability, as synthesis methods may differ .
- Ethical Compliance : Follow institutional guidelines for disposal of labeled compounds, even if ecological toxicity is low .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
